molecular formula C16H30N6O6 B12109454 H-Gly-Gly-DL-Lys-DL-Ala-DL-Ala-OH

H-Gly-Gly-DL-Lys-DL-Ala-DL-Ala-OH

Cat. No.: B12109454
M. Wt: 402.45 g/mol
InChI Key: CLXVYFATVCRKJC-UHFFFAOYSA-N
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Description

H-Gly-Gly-DL-Lys-DL-Ala-DL-Ala-OH is a synthetic tetrapeptide composed of glycine (Gly), lysine (Lys), and alanine (Ala) residues, with alternating D- and L-isomers (DL configuration) at the Lys and Ala positions. This structural arrangement introduces stereochemical diversity, which can influence its biological activity, solubility, and metabolic stability. The DL isomerism may enhance resistance to enzymatic degradation, a feature observed in other DL-configured peptides .

Properties

IUPAC Name

2-[2-[[6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoyl]amino]propanoylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N6O6/c1-9(14(25)21-10(2)16(27)28)20-15(26)11(5-3-4-6-17)22-13(24)8-19-12(23)7-18/h9-11H,3-8,17-18H2,1-2H3,(H,19,23)(H,20,26)(H,21,25)(H,22,24)(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXVYFATVCRKJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N6O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-Gly-DL-Lys-DL-Ala-DL-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removing the protecting group from the amino terminus of the resin-bound peptide.

    Coupling: Adding the next amino acid in the sequence, which is activated by reagents like dicyclohexylcarbodiimide (DCC) or hydroxybenzotriazole (HOBt).

    Cleavage: Releasing the completed peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

H-Gly-Gly-DL-Lys-DL-Ala-DL-Ala-OH: can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like lysine.

    Reduction: Reductive conditions can be used to break disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like DCC or HOBt.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of lysine residues can lead to the formation of aldehyde groups.

Scientific Research Applications

H-Gly-Gly-DL-Lys-DL-Ala-DL-Ala-OH: has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential role in cellular signaling and protein interactions.

    Medicine: Explored for its therapeutic potential in drug development and as a biomarker.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of H-Gly-Gly-DL-Lys-DL-Ala-DL-Ala-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific biological context in which the peptide is used.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key similarities and differences between H-Gly-Gly-DL-Lys-DL-Ala-DL-Ala-OH and related peptides:

Compound Name Composition Key Features Reference
This compound Gly-Gly-Lys-Ala-Ala (DL isomers) DL configuration enhances stability; potential for diverse bioactivities.
H-Lys-Ala-Met Lys-Ala-Met (L-isomers) Simpler tripeptide; limited to lysine and methionine roles.
H-Trp-Gly-Ala Trp-Gly-Ala (L-isomers) Neuroactive focus due to tryptophan; lacks stereochemical complexity.
H-Gly-DL-Phe-DL-Arg-Gly-DL-Asp... Mixed D/L-amino acids Combines D/L isomers for unique receptor interactions; larger structure.
H-Lys-Ala-Gly Lys-Ala-Gly (L-isomers) Used in protein folding studies; lacks DL isomer diversity.
H-DL-Met-DL-Glu-DL-His-DL-Phe... Multiple D/L-amino acids Broad biological activities due to diverse amino acid composition.

Key Differentiators

  • DL Isomerism: Unlike peptides with only L-amino acids (e.g., H-Lys-Ala-Met), the target compound’s DL configuration may reduce enzymatic degradation, enhancing its half-life in biological systems .
  • Amino Acid Diversity: The inclusion of lysine (positively charged) and alanine (hydrophobic) creates a amphipathic profile, distinguishing it from simpler peptides like H-Trp-Gly-Ala, which focuses on neuroactivity .
  • Structural Complexity : With four residues and multiple DL sites, it is more complex than dipeptides (e.g., H-Leu-Phe) but less bulky than larger peptides like H-DL-Tyr-Gly-Gly-DL-Phe... (MW: 1647 g/mol) .

Research Findings and Implications

Solubility and Stability

  • While solubility data for the target peptide is unavailable, analogs like H-DL-Leu-Gly-Gly-OH () are soluble in DMSO and stable at -20°C, implying comparable storage conditions .

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